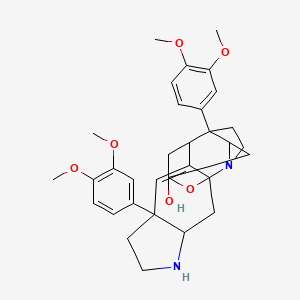
Channaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Channaine is an unusual alkaloid derived from the plant Sceletium tortuosum. This compound belongs to the class of aryl-hydroindole containing alkaloids and has been studied for its unique structural and pharmacological properties . The structure of this compound was elucidated using nuclear magnetic resonance (NMR) and X-ray crystallographic analysis, revealing a complex cage-like ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Channaine is typically isolated from the plant Sceletium tortuosum. The isolation process involves the use of preparative high-performance liquid chromatography-mass spectrometry (prep HPLC-MS) fitted with a photodiode array and interfaced with a mass spectrometry detector . The plant material is first dried and then subjected to ethanolic extraction to obtain the crude alkaloid mixture, which is further purified to isolate this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its rarity and the complexity of its extraction process. Most of the available this compound is obtained through laboratory-scale extraction from Sceletium tortuosum.
Análisis De Reacciones Químicas
Types of Reactions: Channaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on its aromatic rings.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the structural and electronic properties of aryl-hydroindole alkaloids.
Industry: Although not yet widely used in industry, this compound’s unique structure and pharmacological properties make it a potential candidate for the development of new pharmaceuticals.
Mecanismo De Acción
Channaine is similar to other aryl-hydroindole alkaloids such as mesembrine and mesembrenone, which are also derived from Sceletium tortuosum . this compound’s unique cage-like ring structure sets it apart from these compounds. While mesembrine and mesembrenone primarily interact with serotonin transporters, this compound also exhibits significant inhibitory effects on phosphodiesterase 4, highlighting its distinct pharmacological profile .
Comparación Con Compuestos Similares
- Mesembrine
- Mesembrenone
- Mesembrenol
Channaine’s unique structural and pharmacological properties make it a compound of significant interest for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
7,15-bis(3,4-dimethoxyphenyl)-19-oxa-4,18-diazahexacyclo[10.6.1.01,9.03,7.010,15.014,18]nonadec-8-en-12-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-36-23-7-5-19(13-25(23)38-3)29-9-11-33-27(29)17-32-22(15-29)21-16-30(35,40-32)18-28-31(21,10-12-34(28)32)20-6-8-24(37-2)26(14-20)39-4/h5-8,13-15,21,27-28,33,35H,9-12,16-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAPBJMMOXYHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CCNC2CC45C(=C3)C6CC(O4)(CC7C6(CCN57)C8=CC(=C(C=C8)OC)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














